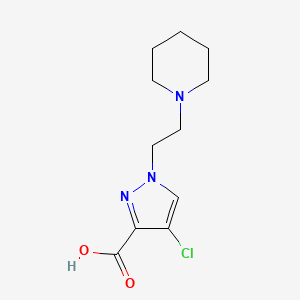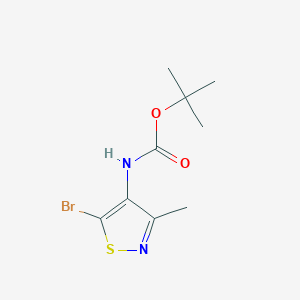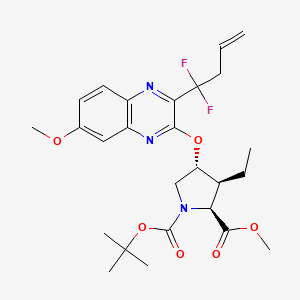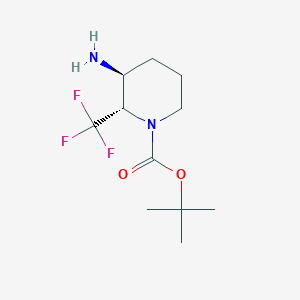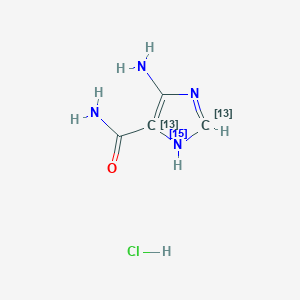
4-amino-(2,5-13C2,115N)1H-imidazole-5-carboxamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-amino-(2,5-13C2,115N)1H-imidazole-5-carboxamide;hydrochloride is a labeled compound used in various scientific research applications. It is a derivative of imidazole, a five-membered ring containing nitrogen atoms at positions 1 and 3. This compound is particularly significant due to its isotopic labeling, which makes it useful in tracing and studying biochemical pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-(2,5-13C2,115N)1H-imidazole-5-carboxamide;hydrochloride typically involves the incorporation of isotopically labeled carbon and nitrogen atoms into the imidazole ring. One common method involves the reaction of labeled precursors under controlled conditions to ensure the incorporation of the isotopes at the desired positions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the imidazole ring and the subsequent introduction of the amino and carboxamide groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and isotopic labeling of the final product. The process may also include purification steps such as crystallization or chromatography to isolate the desired compound from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
4-amino-(2,5-13C2,115N)1H-imidazole-5-carboxamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Nitrosoimidazole or nitroimidazole derivatives.
Reduction: Aminoimidazole derivatives.
Substitution: Halogenated imidazole derivatives.
Scientific Research Applications
4-amino-(2,5-13C2,115N)1H-imidazole-5-carboxamide;hydrochloride is used in various scientific research fields, including:
Chemistry: As a labeled compound, it is used in studying reaction mechanisms and tracing chemical pathways.
Biology: It is used in metabolic studies to trace the incorporation of labeled atoms into biomolecules.
Medicine: It is used in drug development and pharmacokinetic studies to understand the metabolism and distribution of drugs.
Industry: It is used in the synthesis of labeled compounds for various industrial applications, including the development of new materials and chemicals.
Mechanism of Action
The mechanism of action of 4-amino-(2,5-13C2,115N)1H-imidazole-5-carboxamide;hydrochloride involves its incorporation into biochemical pathways where it can be traced using its isotopic labels. The labeled carbon and nitrogen atoms allow researchers to follow the compound through various metabolic processes, providing insights into the molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
5-amino-1H-imidazole-4-carboxamide hydrochloride: A similar compound without isotopic labeling.
4-amino-5-carbamoylimidazole hydrochloride: Another derivative of imidazole with different functional groups.
Uniqueness
The uniqueness of 4-amino-(2,5-13C2,115N)1H-imidazole-5-carboxamide;hydrochloride lies in its isotopic labeling, which makes it particularly useful for tracing and studying biochemical pathways. This feature distinguishes it from other similar compounds that do not have isotopic labels and are therefore less useful in certain types of research.
Properties
Molecular Formula |
C4H7ClN4O |
|---|---|
Molecular Weight |
165.56 g/mol |
IUPAC Name |
4-amino-(2,5-13C2,115N)1H-imidazole-5-carboxamide;hydrochloride |
InChI |
InChI=1S/C4H6N4O.ClH/c5-3-2(4(6)9)7-1-8-3;/h1H,5H2,(H2,6,9)(H,7,8);1H/i1+1,2+1,7+1; |
InChI Key |
MXCUYSMIELHIQL-YHSVBKEQSA-N |
Isomeric SMILES |
[13CH]1=NC(=[13C]([15NH]1)C(=O)N)N.Cl |
Canonical SMILES |
C1=NC(=C(N1)C(=O)N)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


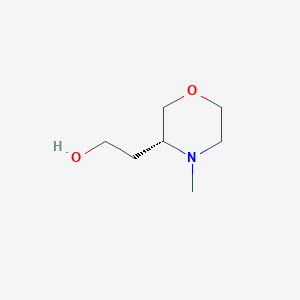
![6',7'-Dihydro-3'H-4-azaspiro[bicyclo[2.2.2]octane-2,2'-furo[2,3-b]pyridine] hydrochloride](/img/structure/B12944157.png)
![1H,1'H-[2,2'-Biimidazole]-5-carboxylic acid](/img/structure/B12944164.png)
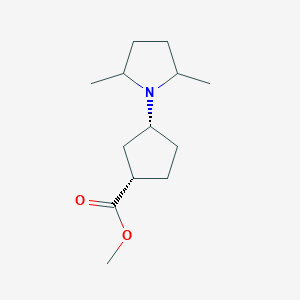
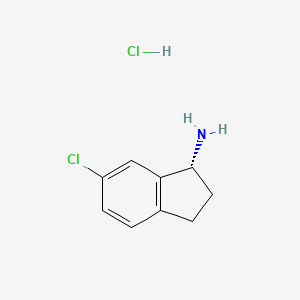

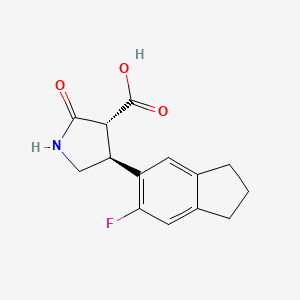
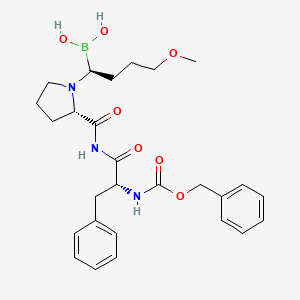
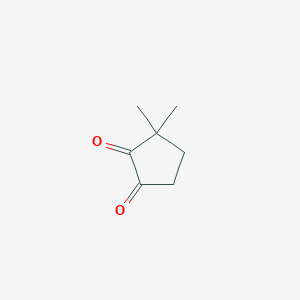
![[1,2,5]Oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B12944205.png)
